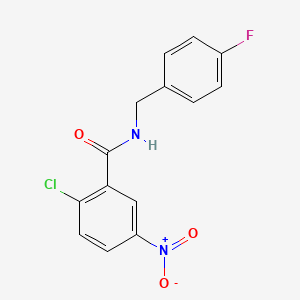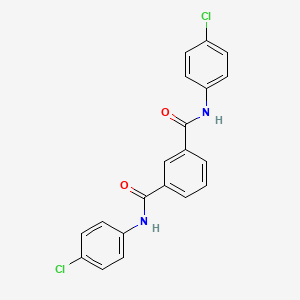![molecular formula C17H16ClNO3S B5882361 methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate, also known as MCPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves its ability to modulate various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound also activates the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis. In inflammatory cells, this compound inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. This compound also activates the Nrf2 pathway, which is involved in the production of antioxidant enzymes and protects against oxidative stress. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound inhibits cell growth and induces apoptosis. Inflammatory cells treated with this compound have reduced production of inflammatory cytokines and decreased activation of inflammatory pathways. This compound has also been shown to protect against oxidative stress and promote the production of antioxidant enzymes. In neurodegenerative diseases, this compound inhibits the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate in lab experiments is its ability to modulate multiple signaling pathways, making it a versatile tool for studying various diseases. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
For methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate research include further investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, research could focus on developing more soluble forms of this compound for easier administration in lab experiments. Finally, studies could investigate the potential use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
合成方法
The synthesis of methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves the reaction of 4-aminobenzoic acid with 4-chlorothiophenol to form 4-(4-chlorothiophenylamino)benzoic acid. This intermediate is then reacted with 3-mercaptopropionic acid to yield this compound.
科学研究应用
Methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been shown to be inhibited by this compound through its anti-inflammatory effects. Additionally, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-22-17(21)12-2-6-14(7-3-12)19-16(20)10-11-23-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTYACBRAFWNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)
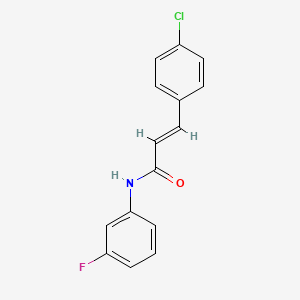
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
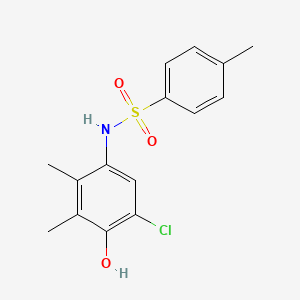

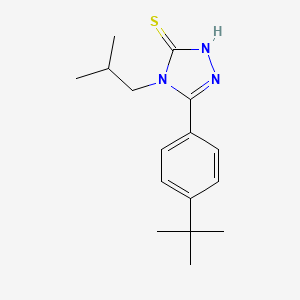

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
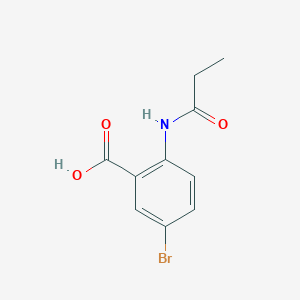
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
